3,4,5-Trichloro-2-methylpyridine
Description
Properties
IUPAC Name |
3,4,5-trichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOWHPVSGZEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632836 | |
| Record name | 3,4,5-Trichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-77-9 | |
| Record name | 3,4,5-Trichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5 Trichloro 2 Methylpyridine and Analogues
Direct Halogenation Strategies
Direct chlorination involves the introduction of chlorine atoms directly onto the pyridine (B92270) ring and the methyl group of a picoline (methylpyridine) starting material. This can be accomplished under various reaction conditions, including vapor-phase and liquid-phase processes.
Vapor-phase chlorination is a common industrial method for producing chlorinated pyridines. This process typically involves reacting a methylpyridine, such as β-picoline, with chlorine gas at elevated temperatures. google.comslideshare.net The use of catalysts is crucial for controlling the reaction's selectivity and efficiency.
Transition metal-based catalysts are frequently employed. For instance, a supported palladium catalyst or a dealuminated Mordenite zeolite can be used for the vapor-phase chlorination of β-picoline at temperatures ranging from 175 to 400 °C. google.com These catalysts facilitate the production of a mixture of polychlorinated β-picolines, from which the desired products can be separated. google.com Another example involves the use of zinc chloride deposited on a montmorillonite (B579905) clay support for the selective chlorination of polychlorinated β-picolines. epo.org
The reaction conditions, such as temperature, molar ratio of reactants, and the presence of a diluent (e.g., nitrogen, argon), significantly influence the product distribution. epo.org For example, a molar ratio of chlorine to the starting polychlorinated picoline between 2:1 and 40:1 and a reaction time of 0.1 to 60 seconds are typical parameters. epo.org
| Catalyst | Starting Material | Temperature (°C) | Key Products | Reference |
| Dealuminated Mordenite zeolite | β-picoline | 175-400 | Polychloro-β-picolines | google.com |
| Supported palladium | β-picoline | 175-400 | Polychloro-β-picolines | google.com |
| Zinc chloride on montmorillonite clay | Polychlorinated β-picolines | Not specified | 2,3,5,6-Tetrachloropyridine | epo.org |
| Metal oxides or halides | beta-picoline | ~230 | Chlorinated 3-(trichloromethyl)pyridines | epo.org |
Liquid-phase chlorination offers an alternative to vapor-phase methods and is often catalyzed by Lewis acids. This process involves reacting a chloro-substituted (trichloromethyl)pyridine with chlorine in the liquid state at temperatures of at least 160 °C. google.com The reaction can be carried out at atmospheric or superatmospheric pressures. google.com
A variety of Lewis acid catalysts can be used, including metals like iron, zinc, and aluminum, as well as metal halides and oxyhalides. google.com These catalysts facilitate the chlorination of the pyridine ring. For example, the chlorination of 2-chloro-6-(trichloromethyl)pyridine in the presence of a catalyst can yield 2,3-dichloro- and 2,5-dichloro-6-(trichloromethyl)pyridine. google.com The use of superatmospheric pressures has been found to improve the efficiency and economy of the process. google.com
| Catalyst Type | Starting Material | Temperature (°C) | Pressure | Key Products | Reference |
| Lewis Acids (e.g., Fe, Zn, Al) | 2-chloro-6-(trichloromethyl)pyridine | ≥ 160 | Atmospheric or Superatmospheric | 2,3- and 2,5-dichloro-6-(trichloromethyl)pyridine | google.com |
Radical-initiated chlorination is another important strategy, particularly for the chlorination of the alkyl side chain of pyridines. This process often involves the use of a free radical initiator, such as benzoyl peroxide, and can be conducted by passing chlorine gas through a solution of the starting material. google.comepo.org
This method is particularly useful for producing compounds like 2-chloro-5-trichloromethylpyridine from 2-chloro-5-methylpyridine (B98176). google.comepo.org The reaction proceeds via a radical mechanism, where the initiator generates chlorine radicals that then abstract a hydrogen atom from the methyl group, leading to subsequent chlorination. youtube.com It's important to note that while chlorination is less selective than bromination in radical reactions, it is still a viable method for producing polychlorinated compounds. youtube.com Theoretical studies have shown that in the reaction of a chlorine atom with pyridine, the addition to the nitrogen atom to form a 1-chloropyridinyl radical is a barrierless path and is favored over substitution on the ring. nih.gov
Multi-Step Synthesis from Precursor Molecules
In addition to direct chlorination, multi-step synthetic sequences starting from various precursor molecules are also employed to synthesize 3,4,5-trichloro-2-methylpyridine and its analogs.
This approach involves the chlorination of a pre-existing methylpyridine derivative. For instance, 2-chloro-4-methyl-3-nitropyridine (B135334) has been used as a starting material for the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603). chemicalbook.com Another route starts with the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, although this can lead to issues with selectivity and safety on a large scale. chemicalbook.com
A more controlled synthesis of 3-amino-2-chloro-4-methylpyridine involves a sequence starting from malononitrile (B47326) and acetone. This multi-step process includes the formation of 2-hydroxy-4-methyl-3-cyanopyridine, which is then chlorinated with phosphorus oxychloride to give 2-chloro-4-methyl-3-pyridinecarbonitrile. Subsequent hydrolysis and a Hofmann rearrangement yield the final product. googleapis.com
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of halogenated pyridines. nih.govresearcher.lifeacs.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling a halogenated pyridine with an organoboron compound, such as a (het)arylboronic acid. nih.govnih.gov
This methodology provides access to a wide range of aryl and vinyl derivatives of pyridines. nih.gov The reactivity of the halogens can be selective, allowing for sequential cross-coupling reactions on polychlorinated pyridines. acs.org For example, it is possible to selectively react at one position of a dichloropyridine, leaving the other chlorine atom available for further functionalization. acs.org This approach is particularly valuable for creating diverse libraries of substituted pyridines for various applications.
| Reaction Type | Starting Material | Reagent | Catalyst | Key Feature | Reference |
| Suzuki-Miyaura Coupling | Halo-pyridopyrimidinones | (Het)arylboronic acids | Palladium | Access to (het)aryl and vinyl derivatives | nih.gov |
| Suzuki-Miyaura Coupling | Polychlorinated aromatics | Alkyl pinacol (B44631) boronic esters | FcPPh₂/Pd₂(dba)₃ | Selective monoalkylation | acs.org |
Advanced Synthetic Approaches
The synthesis of polychlorinated pyridine derivatives such as this compound is often challenging due to issues with regioselectivity, harsh reaction conditions, and the handling of hazardous reagents like gaseous chlorine. Advanced manufacturing technologies are being explored and implemented to mitigate these challenges, leading to more efficient and safer synthetic routes.
Continuous Flow Reactor Systems for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful tool for the synthesis of chlorinated pyridines, offering enhanced reaction efficiency and product quality. A notable example is the preparation of 2-chloro-5-methylpyridine, a related compound, using a continuous flow process. wipo.int This method involves the reaction of a pyridine oxide with a chlorinating agent in a continuous stream, which significantly improves the stability of the product and allows for higher productivity and yield compared to traditional batch synthesis. wipo.int
The principles of this continuous flow synthesis can be extrapolated to the production of this compound. Key advantages of employing continuous flow reactors in this context include superior heat and mass transfer, which are critical for controlling highly exothermic chlorination reactions. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to favor the desired polysubstituted product while minimizing the formation of unwanted isomers and byproducts.
The generation and in-situ use of hazardous reagents, such as elemental chlorine from the reaction of hydrochloric acid and sodium hypochlorite, can be performed more safely in the small, enclosed volumes of a continuous flow reactor. vapourtec.com This approach minimizes the risk associated with handling and storing large quantities of toxic gases. vapourtec.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Model Chlorination Reaction
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Reaction Time | Several hours | 10 - 15 minutes |
| Product Yield | Moderate to Good (e.g., 67% crude yield) | High to Excellent (80 - 99%) |
| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety due to small reaction volumes and in-situ generation of reagents |
| Process Control | Difficult to control exotherms and mixing | Precise control over temperature, pressure, and mixing |
| Scalability | Challenging | Readily scalable by running the system for longer periods |
This table is a generalized comparison based on findings for similar chemical transformations. vapourtec.commdpi.com
Microreactor Technologies in Selective Chlorination
Microreactors, with their characteristic small channel dimensions, offer unparalleled control over reaction conditions, making them ideal for highly selective chemical transformations like the chlorination of pyridine rings. The large surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, which is crucial for preventing runaway reactions and improving selectivity in exothermic chlorination processes. mit.edu
While specific studies on the synthesis of this compound in microreactors are not extensively documented in publicly available literature, the application of this technology to similar heterocyclic systems demonstrates its potential. For instance, the N-oxidation of pyridine derivatives has been successfully carried out in a continuous flow microreactor with high efficiency and safety. researchgate.netorganic-chemistry.org This is a relevant precursor step in some pyridine chlorination pathways.
Furthermore, the regioselective chlorination of quinoline (B57606) derivatives has been achieved in a microfluidic reactor, highlighting the ability of this technology to control the position of chlorination on a heterocyclic ring. researchgate.net This level of control is paramount for the synthesis of a specific isomer like this compound. The use of a microreactor system can significantly shorten reaction times and improve yields compared to conventional batch reactors by ensuring efficient mass transfer. researchgate.net
The development of methods for the site-selective chlorination of C(sp³)–H bonds using a combination of reagents under mild conditions also points towards the future direction of synthesizing complex chlorinated molecules. nih.gov Integrating such selective chemistries within a microreactor setup could provide a powerful platform for the synthesis of this compound with high precision.
Table 2: Potential Advantages of Microreactor Technology for the Synthesis of this compound
| Feature | Benefit in Selective Chlorination |
| High Surface-to-Volume Ratio | Excellent heat transfer, preventing over-chlorination and byproduct formation. |
| Precise Residence Time Control | Allows for fine-tuning of the reaction to achieve the desired degree of chlorination. |
| Enhanced Mass Transfer | Improves reaction rates and ensures uniform distribution of reagents, leading to higher selectivity. |
| Inherent Safety | Small reaction volumes minimize the hazards associated with highly reactive and toxic chemicals. |
| Facilitates Multi-step Synthesis | Enables the integration of sequential reaction steps, such as N-oxidation followed by chlorination, in a continuous process. mit.edu |
This table outlines the potential benefits based on the application of microreactor technology to related chemical processes. mit.eduresearchgate.netresearchgate.net
Mechanistic Studies of Chemical Reactivity and Transformations
Reaction Pathways of Halogenated Pyridine (B92270) Systems
The reactivity of the pyridine ring and its substituents is heavily influenced by the presence of electron-withdrawing halogen atoms and the electron-donating methyl group. These features dictate the pathways for both ring substitutions and side-chain functionalization.
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of three chlorine atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable and requiring harsh conditions. nih.gov Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr).
In halogenated pyridines, nucleophilic substitution is a prominent reaction pathway. lookchem.com The positions most susceptible to nucleophilic attack are typically the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. zenodo.orgacs.org For 3,4,5-Trichloro-2-methylpyridine, the chlorine atoms at positions 4 and 5 are potential leaving groups for nucleophilic substitution. The reaction kinetics of such substitutions are generally second order, being first order in both the substrate and the nucleophile. zenodo.org The reactivity of different nucleophiles varies, with stronger nucleophiles leading to faster reaction rates. researchgate.net The solvent also plays a crucial role, with polar aprotic solvents often favoring these reactions. zenodo.org
Electrophilic substitution on the pyridine ring is significantly hindered due to the deactivating effect of the nitrogen atom and the chlorine substituents. nih.gov When such reactions do occur, they are generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, in this compound, these positions are already occupied by chlorine atoms.
Side-Chain Functionalization Reactions of Methyl Groups
The methyl group at the 2-position of this compound offers a site for various side-chain functionalization reactions. A key example of this is side-chain chlorination. The chlorination of the methyl group can proceed via a radical mechanism, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). googleapis.comgoogle.com This process can lead to the formation of monochloromethyl, dichloromethyl, and trichloromethyl derivatives. googleapis.comgoogle.com For instance, the reaction of 2-chloro-5-methylpyridine (B98176) with chlorine can yield a mixture of 2-chloro-5-monochloromethylpyridine, 2-chloro-5-dichloromethylpyridine, and 2-chloro-5-trichloromethylpyridine. googleapis.comgoogle.com The degree of chlorination can be controlled by the reaction conditions. The formation of these chlorinated side-chain derivatives is significant as they are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals. asianpubs.org
Environmental Transformation Pathways of Chlorinated Pyridines
The environmental persistence and degradation of chlorinated pyridines are of significant concern. Understanding their transformation pathways, including photolytic, microbial, and electrochemical routes, is essential for assessing their environmental impact.
Photolytic Degradation Mechanisms and Kinetics in Aqueous Systems
The photolytic degradation of chlorinated pyridines in aqueous environments is a key transformation pathway. Studies on related compounds, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), show that photodegradation often follows pseudo-first-order kinetics. researchgate.netethz.ch The rate of degradation is influenced by factors such as the wavelength of light, pH of the solution, and the presence of other substances like natural organic matter. researchgate.netethz.ch
The degradation mechanism can involve both direct photolysis and indirect photosensitized reactions. uc.pt Direct photolysis involves the absorption of light by the chlorinated pyridine molecule, leading to the homolytic cleavage of the carbon-chlorine bond and the formation of radical species. uc.pt These radicals can then undergo further reactions with water. The photodegradation of TCP, for example, has been shown to proceed via both hydrolytic and reductive dechlorination pathways, leading to the formation of dichlorodihydroxypyridine isomers and other products. researchgate.net The pH of the aqueous solution can significantly affect the degradation rate, with studies on TCP showing an increased rate with increasing pH up to a certain point. researchgate.net
Microbial Biodegradation Processes and Metabolite Identification
Microbial degradation is a critical process in the environmental fate of chlorinated pyridines. While specific studies on this compound are limited, research on the biodegradation of the structurally related compound 3,5,6-trichloro-2-pyridinol (TCP), a primary metabolite of the insecticide chlorpyrifos, provides valuable insights. researchgate.netnih.gov
Various microorganisms, including bacteria and fungi, have been shown to degrade chlorinated pyridines. nih.gov For example, a Pseudomonas species has been isolated that can utilize TCP as a sole source of carbon and energy, metabolizing it to carbon dioxide, chloride, and other polar metabolites. researchgate.net The degradation pathway can involve reductive dechlorination. researchgate.net The rate of biodegradation is dependent on the specific microbial strains and environmental conditions. nih.gov
The degradation of pyridine derivatives by microorganisms can proceed through various metabolic pathways. nih.gov Often, the initial step involves hydroxylation of the pyridine ring, followed by ring cleavage. The substituents on the pyridine ring significantly influence the rate of biodegradation, with halogenated pyridines generally being more persistent than other derivatives like hydroxypyridines or pyridinecarboxylic acids. nih.gov
Electrochemical Reduction Studies of Pyridine Derivatives
Electrochemical methods can be employed to study and induce the degradation of halogenated organic compounds, including chlorinated pyridines. The electrochemical reduction of these compounds typically involves the cleavage of the carbon-halogen bond.
Studies on the electrochemical behavior of 3,4,5,6-tetrachloro-2-trichloromethylpyridine, a compound structurally similar to this compound, have shown that its reduction is a diffusion-controlled, irreversible process. xmu.edu.cn The mechanism involves the stepwise removal of chlorine atoms. The electrochemical reduction of 3,5,6-trichloro-4-methyl-pyridine-2-carboxylic acid has also been investigated, with the proposed reaction pathway involving an electrochemical-chemical process with two reversible electron transfers preceding a chemical step. researchgate.net The specific electrode material and the pH of the solution can significantly influence the selectivity and efficiency of the dechlorination process. researchgate.net For some chlorinated pyridines, reductive dechlorination has been shown to be a source of biologically useful energy for certain microorganisms. nih.gov
Catalytic Transformations Involving this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the catalytic transformations of this compound. While numerous studies exist on the catalytic cross-coupling reactions of various pyridine and chloropyridine derivatives, such as Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions, specific examples and detailed research findings for this compound as a substrate in these transformations are not available in the public domain.
The reactivity of chloropyridines in catalytic cycles is highly dependent on the position and number of chlorine substituents, as well as the presence of other functional groups on the pyridine ring. The electronic and steric environment of this compound, with its three electron-withdrawing chlorine atoms and a methyl group, presents a unique substrate for which dedicated catalytic studies have not been reported.
Consequently, the generation of a data table summarizing research findings on the catalytic transformations of this specific compound is not possible at this time due to the lack of available data. Further experimental research would be required to elucidate the behavior of this compound in various catalytic reactions and to establish effective protocols for its functionalization.
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopic Analysis for Molecular Structure Elucidation
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups and fingerprint region of a molecule based on its characteristic vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR spectra for 3,4,5-Trichloro-2-methylpyridine were found in the searched literature. This analysis would typically reveal characteristic absorption bands for C-H stretching of the methyl group, C-Cl stretching, and the pyridine (B92270) ring vibrations.
Fourier Transform Raman (FT-Raman) Spectroscopy
Specific FT-Raman spectroscopic data for this compound is not available in the reviewed sources. This technique would complement FT-IR by providing information on the polarizability of molecular bonds, often showing strong signals for symmetric vibrations and the C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)
NMR spectroscopy is essential for determining the precise arrangement of atoms within a molecule.
No published ¹H NMR data for this compound could be located. A ¹H NMR spectrum would be expected to show a singlet for the methyl protons and a singlet for the lone aromatic proton on the pyridine ring, with chemical shifts influenced by the surrounding chloro substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dissociation Studies
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, such as π-π* and n-π* transitions, and can be used to determine properties like dissociation constants.
Specific UV-Vis absorption maxima and data on electronic transitions or dissociation studies for this compound are not documented in the available literature.
X-ray Diffraction for Solid-State Structure and Crystal Packing (e.g., Single-Crystal X-ray Diffraction)
X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing.
There are no available reports on the single-crystal X-ray diffraction analysis of this compound.
Chromatographic and Electroanalytical Methods
Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and identify compounds in a mixture. Electroanalytical methods like voltammetry can be used to study the redox properties of a molecule.
While methods for the analysis of other trichloropyridine isomers exist, no specific chromatographic or electroanalytical methods developed for the detection or quantification of this compound were found.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, HPLC methods are crucial for purity assessment and the analysis of reaction mixtures during its synthesis.
A typical HPLC method for this compound would utilize a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A C18 column is a common choice for the separation of halogenated aromatic compounds. chromforum.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a modifier like trifluoroacetic acid (TFA) to improve peak shape, especially for nitrogen-containing aromatic rings. chromforum.org The separation of related compounds, such as isomers or precursors like 2-chloro-5-methylpyridine (B98176), can be optimized by adjusting the gradient and composition of the mobile phase. epo.org
Method development for a related compound, 2-methylpyridine, involved optimizing factors like the acetonitrile percentage in the mobile phase and the flow rate to achieve symmetrical peaks. researchgate.net A study on other methylpyridine derivatives demonstrated that an ammonium (B1175870) acetate/acetonitrile mobile phase could provide rapid and accurate determination. thermofisher.com For this compound, a similar methodical approach would be employed to establish optimal separation conditions. The detection is typically performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is based on common practices for related halogenated pyridines.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is particularly useful for the analysis of this compound, allowing for the separation of isomers and the identification of byproducts from its synthesis.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For chlorinated pyridines, a non-polar or medium-polarity column, such as one with a phenyl-arylene polymer phase, is often effective. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds.
Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound in the mass spectrum would be characteristic of its structure, showing a molecular ion peak and fragment ions corresponding to the loss of chlorine atoms and the methyl group. This allows for unambiguous identification. The technique has been successfully used for the analysis of various pyridine derivatives and for differentiating between isomers. semanticscholar.orgojp.gov
Table 2: Representative GC-MS Analysis Parameters for this compound
| Parameter | Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
| Transfer Line Temp | 280 °C |
This table outlines a general method for the GC-MS analysis of chlorinated pyridines.
Voltammetric and Chronoamperometric Studies
Voltammetric and chronoamperometric techniques are electrochemical methods used to investigate the reduction and oxidation behavior of compounds. These studies can provide valuable insights into the reactivity of this compound, including its electron transfer kinetics and reaction mechanisms.
Cyclic Voltammetry (CV) is a primary technique used to probe the electrochemical properties of a substance. In a CV experiment, the potential at a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential, a voltammogram, reveals information about the redox processes. For a compound like this compound, CV can be used to determine its reduction potential, which is associated with the cleavage of the carbon-chlorine bonds. The number of electron transfers and the reversibility of the electrochemical reactions can also be assessed.
Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time. This technique can be used to determine the diffusion coefficient of the electroactive species. nih.gov Studies on related compounds, such as other substituted pyridines, often employ these techniques to understand their electrochemical behavior at different electrode surfaces and in various solvent systems. nih.gov The insights gained from such studies are critical for applications in areas like electrosynthesis and environmental remediation.
Table 3: Typical Experimental Conditions for Voltammetric Analysis
| Parameter | Value/Condition |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl (in saturated KCl) |
| Counter Electrode | Platinum wire |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Analyte Concentration | 1-5 mM |
| Scan Rate (CV) | 100 mV/s |
| Potential Step (Chronoamperometry) | From a potential with no reaction to the reduction potential |
This table provides a general set of conditions for conducting electrochemical studies on organic compounds.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4,5-Trichloro-2-methylpyridine. These computational techniques allow for the detailed exploration of its electronic landscape and three-dimensional arrangement of atoms.
Density Functional Theory (DFT) Applications in Halogenated Pyridine (B92270) Systems
Density Functional Theory (DFT) has become a principal tool for investigating the electronic and geometric structures of halogenated aromatic compounds. rsc.org DFT calculations, particularly with hybrid functionals like B3LYP, are employed to determine optimized geometries, bond lengths, and bond angles of molecules like this compound. For instance, in related systems like perchlorinated tetrapyrazinoporphyrazine, DFT has been used to study the effect of chlorination on the molecular structure. rsc.org
The presence of multiple chlorine atoms and a methyl group on the pyridine ring significantly influences the electron distribution. The inductive effect of the chlorine atoms, which are highly electronegative, draws electron density away from the aromatic ring. This effect can be quantitatively studied using DFT. In studies of halogenated pyrimidines, DFT methods have been instrumental in providing a detailed description of the effects of halogen atoms on the screening of a C(1s) hole in the aromatic ring. researchgate.net The methyl group, in contrast, is an electron-donating group, which can partially counteract the electron-withdrawing effects of the chlorine atoms.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. DFT calculations can accurately predict the energies of these orbitals. For halogenated compounds, the presence of halogens tends to stabilize the LUMO more than the HOMO, leading to a reduced HOMO-LUMO energy gap. researchgate.net A smaller energy gap suggests higher chemical reactivity.
Table 1: Illustrative DFT-Calculated Properties of a Halogenated Pyridine Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Ab Initio and Hybrid Computational Approaches
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide another avenue for studying halogenated pyridines. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer more accurate results for certain properties. nih.gov Ab initio calculations have been successfully used to study the structure, bonding, and reactivity of pyridine and its derivatives. researchgate.net
Hybrid computational approaches combine the strengths of different methods. For instance, a common strategy is to perform geometry optimization using a computationally less expensive method like DFT with a smaller basis set, followed by a single-point energy calculation with a more accurate method like coupled-cluster theory or a larger basis set. This approach can provide a good balance between accuracy and computational cost.
Prediction and Interpretation of Vibrational Spectra
Theoretical calculations are invaluable for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these modes are determined by the molecular structure and force constants.
By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. These calculations are often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. acs.orgrsc.org The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. rsc.org
The analysis of the vibrational spectrum allows for the assignment of specific spectral bands to particular vibrational modes, such as C-H stretching, C-Cl stretching, ring breathing modes, and methyl group vibrations. For example, studies on methyl-derivatives of imidazo[4,5-c]pyridine have successfully used DFT calculations to analyze their vibrational properties. acs.org Similarly, the vibrational spectra of various deuterated pyridines have been thoroughly investigated, providing a basis for understanding the influence of substituents on the vibrational modes of the pyridine ring. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Pyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 |
| C-H stretch (methyl) | 2950 |
| Ring breathing | 1050 |
| C-Cl stretch | 750 |
Note: This table is illustrative. Specific frequencies for this compound would be determined from its calculated vibrational spectrum.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool to investigate the pathways of chemical reactions, including identifying transition states and calculating activation energies. For this compound, theoretical studies can elucidate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution (SNAг).
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, and this is further enhanced by the presence of electron-withdrawing chlorine atoms. Theoretical studies on the nucleophilic substitution of pyridine have shown that the reaction can proceed through different mechanisms. nih.govlibretexts.org DFT calculations can be used to map the potential energy surface of a reaction, locating the transition state structure and determining the energy barrier for the reaction. acs.org
For instance, the reaction of a polychlorinated pyridine with a nucleophile can be modeled to understand the preferred site of attack and the stability of the intermediate Meisenheimer complex. The reactivity of polychlorinated benzenes in nucleophilic substitution reactions has been shown to increase with the number of chlorine atoms on the ring, a trend that can be explained and quantified through computational studies. nih.gov Theoretical investigations into the degradation pathways of chlorinated aromatic pollutants can also reveal the transition states involved in these processes.
Structure-Reactivity Relationships and Predictive Modeling
By systematically studying a series of related compounds, it is possible to establish relationships between their molecular structure and their chemical reactivity or biological activity. This is the basis of structure-activity relationships (SARs).
For polychlorinated pyridines, SARs can be developed to understand how the number and position of chlorine atoms, as well as the presence of other substituents like the methyl group, influence their properties. For example, a study on the antiproliferative activity of pyridine derivatives found that the presence of halogen atoms can impact their biological activity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific endpoint, such as its environmental fate or toxicity. These models are particularly valuable for predicting the properties of new or untested chemicals, reducing the need for extensive experimental testing.
For a compound like this compound, QSAR models can be developed to predict its environmental persistence, bioaccumulation potential, and toxicity. The environmental fate of aromatic compounds, including their biodegradability, has been the subject of 3D-QSAR studies. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the property of interest. Descriptors can include electronic properties (like HOMO/LUMO energies), steric properties, and hydrophobic properties.
QSAR models for the environmental toxicity of pyridine derivatives have been developed using descriptors such as the octanol-water partition coefficient (log Kow). nih.gov By developing robust QSAR models, the potential environmental impact of this compound and related compounds can be assessed in a cost-effective and efficient manner.
Due to a lack of specific scientific research data on the intermolecular interactions and crystal packing of this compound from the search results, a detailed article on the computational chemistry and theoretical investigations of this specific compound cannot be generated at this time.
Role As a Chemical Intermediate in Advanced Synthesis
Precursor in the Synthesis of Trifluoromethylpyridine (TFMP) Derivatives
One of the most important applications of chlorinated methylpyridines is as precursors for trifluoromethylpyridine (TFMP) derivatives. nih.gov These TFMP compounds are highly sought after in the agrochemical and pharmaceutical industries due to the unique physicochemical properties imparted by the trifluoromethyl group. nih.gov The synthesis of TFMP derivatives from chlorinated precursors generally follows two main pathways: chlorine-fluorine exchange reactions and the assembly of the pyridine (B92270) ring using fluorinated building blocks. nih.gov
A primary method for introducing a trifluoromethyl group onto a pyridine ring involves a two-step process starting from a methylpyridine. figshare.comnjit.edu First, the methyl group is exhaustively chlorinated to form a trichloromethyl (-CCl₃) group. Subsequently, the chlorine atoms on the trichloromethyl group are exchanged for fluorine atoms in a fluorination reaction, typically using hydrogen fluoride (B91410) (HF), to yield the desired trifluoromethyl (-CF₃) group. figshare.comnjit.edu
For instance, a common industrial synthesis starts with a compound like 2-chloro-5-methylpyridine (B98176), which is chlorinated to produce 2-chloro-5-(trichloromethyl)pyridine. mdpi.comrsc.orgnjit.edu This intermediate is then subjected to vapor-phase fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine, a key building block for various agrochemicals. figshare.comnjit.edu This well-established industrial process highlights the importance of polychlorinated methylpyridine intermediates. While direct examples for 3,4,5-trichloro-2-methylpyridine are less commonly documented in public literature, the same chemical principles apply. The 2-methyl group can be converted to a trichloromethyl group, which can then undergo a halogen exchange reaction to form 3,4,5-trichloro-2-(trifluoromethyl)pyridine.
Table 1: General Scheme for Chlorine-Fluorine Exchange
| Step | Reactant | Reagent(s) | Product | Description |
| 1 | Chlorinated Methylpyridine | Chlorine (Cl₂) | Chlorinated Trichloromethylpyridine | Exhaustive chlorination of the methyl group. |
| 2 | Chlorinated Trichloromethylpyridine | Hydrogen Fluoride (HF) | Chlorinated Trifluoromethylpyridine | Halogen exchange of chlorine for fluorine. |
An alternative strategy for synthesizing TFMP derivatives involves constructing the pyridine ring itself from smaller, pre-fluorinated molecules. nih.gov This method, known as cyclocondensation, assembles the heterocyclic ring using building blocks that already contain the trifluoromethyl group. nih.gov This approach offers a high degree of control over the final substitution pattern of the pyridine ring. mdpi.com
Commonly used fluorinated building blocks include:
Ethyl 2,2,2-trifluoroacetate
2,2,2-Trifluoroacetyl chloride
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov
These building blocks can be reacted with other components in transition metal-catalyzed cycloaddition reactions, such as a [2+2+2] cycloaddition, to form the pyridine ring. mdpi.com This method is particularly useful for creating highly substituted or complex pyridine derivatives that may be difficult to access through the modification of a pre-existing ring. mdpi.com
Intermediate for Agrochemical Active Ingredients (e.g., herbicides, insecticides, fungicides)
Chlorinated pyridine derivatives are foundational intermediates in the synthesis of a wide array of agrochemical active ingredients. The presence of chlorine atoms on the pyridine ring can enhance the biological activity and stability of the final product. This compound and its close relatives serve as key precursors for herbicides, insecticides, and fungicides.
For example, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is synthesized from chlorinated methylpyridine precursors, is an intermediate for several major agrochemicals. figshare.comnjit.edu These include the herbicide haloxyfop-methyl (B155383) and the insecticide chlorfluazuron. nih.gov The structural analogue, 3,4,5-trichloropyridine, is also noted for its role as an intermediate in the synthesis of herbicides and fungicides. Furthermore, derivatives such as 4-amino-3,5,6-trichloro-2-(functionally substituted methyl)pyridine have been identified as having pesticidal and nematocidal activity.
Table 2: Examples of Agrochemicals Derived from Related Pyridine Intermediates
| Agrochemical | Type | Key Intermediate | Source(s) |
| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | nih.gov |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | figshare.com |
| Flonicamid | Insecticide | 4-Trifluoromethyl-nicotinamide | nih.gov |
| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine | nih.gov |
Intermediate for Pharmaceutical Lead Compounds
The same properties that make trifluoromethylpyridines valuable in agriculture also make them important in pharmaceutical development. nih.gov The inclusion of a TFMP moiety can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
Chlorinated methylpyridines are starting points for these pharmaceutical building blocks. For example, 3-Amino-2-chloro-4-methylpyridine (B17603) is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The synthesis of such specialized pyridines often involves multi-step processes starting from more basic pyridine structures. The versatility of compounds like this compound, with its multiple reactive sites, makes it a valuable scaffold for creating libraries of compounds for drug discovery. Its derivatization allows for the systematic modification of the molecule's structure to optimize for therapeutic activity.
Derivatization in the Development of Novel Functional Organic Materials
The development of new organic materials with tailored electronic, optical, or physical properties is a rapidly advancing field. Polychlorinated aromatic and heteroaromatic compounds serve as important monomers and building blocks in this area. The chlorine atoms on this compound can act as leaving groups in nucleophilic substitution reactions, allowing the pyridine core to be incorporated into larger molecular architectures, such as polymers. njit.edu
For example, chloropyridine derivatives can be used to functionalize polymer chains. In a related application, 4'-chloro-2,2':6',2''-terpyridine has been used as a terminating agent in anionic polymerization to create terpyridine-functionalized polymers. figshare.com These functionalized polymers can then self-assemble into metallo-supramolecular structures, demonstrating how a reactive chloro-heterocyclic compound can be used to build complex, functional materials. figshare.com
Furthermore, the methyl group on this compound provides an additional site for derivatization. It can be halogenated or otherwise modified to create a reactive handle for grafting the molecule onto surfaces or polymer backbones. This dual reactivity (at the ring and at the methyl group) makes it a potentially valuable component in the design of specialized polymers, coatings, and other functional organic materials where specific chemical and physical properties are required.
Q & A
Q. What are the established synthetic routes for 3,4,5-Trichloro-2-methylpyridine, and how can reaction conditions be optimized?
A multi-step synthesis approach is commonly employed. Starting materials like 2-methylpyridine derivatives undergo sequential chlorination using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (60–100°C). Selective chlorination at positions 3, 4, and 5 requires careful stoichiometric control and inert atmospheres to avoid over-chlorination. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound . Optimization involves adjusting catalyst concentrations (e.g., Lewis acids like FeCl₃) and reaction times to maximize yield and purity.
Q. Which analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and molecular structure. Chlorine atoms induce distinct deshielding effects in aromatic protons .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects byproducts. Reverse-phase C18 columns with UV detection at 254 nm are effective .
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight and fragmentation patterns, particularly for volatile derivatives .
Q. What safety protocols are essential when handling chlorinated pyridine derivatives?
Chlorinated pyridines require stringent safety measures:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in airtight containers away from moisture and oxidizing agents to prevent decomposition.
- Dispose of waste via halogen-specific protocols, as thermal degradation may release toxic HCl gas .
Advanced Research Questions
Q. How can selective substitution reactions be achieved at specific chlorine positions in this compound?
Reactivity varies by position due to electronic and steric effects. For example:
- Position 3: Electrophilic substitution is favored using nucleophiles like hydroxide (NaOH/KOH) under mild conditions (50°C, aqueous ethanol).
- Position 4/5: Requires harsher conditions (e.g., Pd-catalyzed cross-coupling) or directing groups to enhance selectivity. Computational modeling (DFT) aids in predicting reactive sites .
Q. What role does this compound play in medicinal chemistry research?
The compound serves as a precursor for bioactive molecules. For instance:
- Antimicrobial Agents: Chlorine atoms enhance lipophilicity, improving membrane penetration. Derivatives can be tested against bacterial strains using MIC (Minimum Inhibitory Concentration) assays .
- Kinase Inhibitors: The pyridine core facilitates hydrogen bonding with ATP-binding pockets. Structure-activity relationship (SAR) studies guide modifications to optimize potency .
Q. How can chromatographic methods resolve challenges in quantifying trace amounts of this compound in environmental samples?
- Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 cartridges to enhance detection limits.
- GC-ECD (Electron Capture Detection): Achieves ppb-level sensitivity for chlorinated compounds. Confirm identity with retention time matching and spiked standards .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Acidic Conditions: Protonation at the pyridine nitrogen increases electron density, potentially accelerating hydrolysis of chlorine substituents.
- Basic Conditions: Dehydrochlorination may occur at elevated temperatures, forming pyridyne intermediates. Kinetic studies (e.g., UV-Vis monitoring) quantify degradation rates .
Methodological Considerations
Q. How can regioselectivity be controlled during derivatization of this compound?
- Steric Effects: Bulkier reagents preferentially react at less hindered positions (e.g., position 5 over 3).
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) direct nucleophiles to electron-deficient sites. Use of protective groups (e.g., silylation) temporarily blocks reactive positions .
Q. What computational tools assist in predicting the reactivity of this compound?
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for this compound?
Variability often arises from impurities in starting materials or inconsistent reaction monitoring (e.g., TLC vs. GC). Reproducibility is improved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
